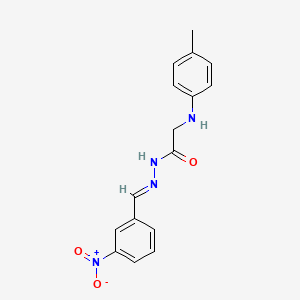
N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazones are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Cleavage of the hydrazone linkage to form the corresponding aldehyde and hydrazine.
Substitution: Introduction of various substituents onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in these interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-Nitrobenzylidene)-2-(4-aminophenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the 4-toluidino group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Eigenschaften
Molekularformel |
C16H16N4O3 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
2-(4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+ |
InChI-Schlüssel |
RQPDFCXYLDXGQZ-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)
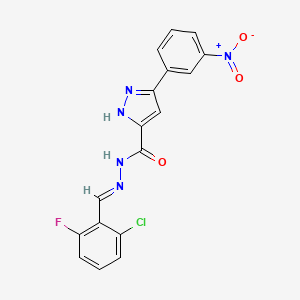
![7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)
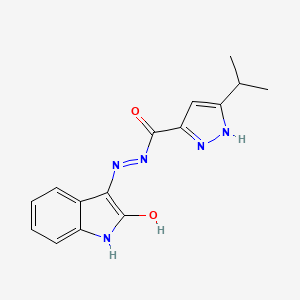

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)
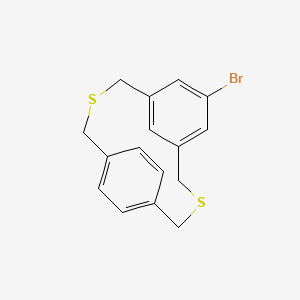

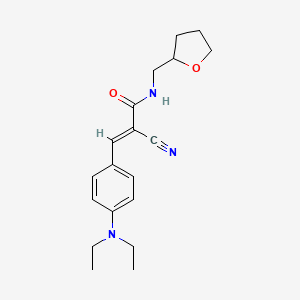
![4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)

